(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s unique structure suggests it may exhibit antibacterial properties. Researchers have investigated its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound might possess anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and cytokine production. Future investigations could reveal its therapeutic potential in managing inflammatory conditions .
- Compounds with trifluoromethyl groups have attracted attention in cancer research. This molecule’s trifluoromethyl-substituted phenyl ring could contribute to its antitumor properties. Studies have evaluated its cytotoxicity against cancer cell lines, suggesting it may interfere with tumor growth .
- Oxidative stress contributes to various diseases, including neurodegenerative disorders. Researchers have examined whether this compound exhibits antioxidant effects. Its oxadiazole and thiophene moieties may play a role in scavenging free radicals and protecting cells from oxidative damage .
- Given the global prevalence of diabetes, identifying novel antidiabetic agents is crucial. Some studies have explored the impact of this compound on glucose metabolism, insulin sensitivity, and pancreatic function. Its azetidinyl group may influence glucose homeostasis .
- Ulcers, particularly gastric ulcers, remain a significant health concern. Researchers have investigated whether this compound exhibits ulcerogenic effects. Understanding its impact on gastric mucosa and inflammatory pathways could provide insights into ulcer prevention and treatment .
Antibacterial and Antimicrobial Activity
Anti-Inflammatory Properties
Antitumor and Anticancer Potential
Antioxidant Activity
Antidiabetic Potential
Ulcerogenic Activity
properties
IUPAC Name |
[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-2-1-4-11(12)16(24)23-8-10(9-23)15-21-14(22-25-15)13-6-3-7-26-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFISKZGMELLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.